InChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3
. The Canonical SMILES representation is CC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC
. The compound is cataloged under the CAS number 36804-11-2 and is available from various chemical suppliers. It is part of a broader category of organic compounds known as ketones, which are characterized by a carbonyl group bonded to two carbon atoms. The specific structure of ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- indicates that it contains multiple methoxymethoxy substituents on a phenyl ring, enhancing its reactivity and potential applications in synthetic chemistry.
The synthesis of ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- typically involves several steps:
This method highlights the importance of using appropriate solvents and bases to facilitate the reaction while ensuring high yields.
The molecular structure of ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- can be described as follows:
The detailed analysis of its crystal structure can be performed using techniques such as X-ray crystallography to determine bond lengths and angles accurately.
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- participates in various chemical reactions:
These reactions illustrate the versatility of this compound in organic synthesis.
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic chemistry.
Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- finds utility in several scientific fields:
The ongoing research into this compound's applications highlights its significance in both academic and industrial settings.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: